

# In Vivo Showdown: m1Ψ-Modified vs. Unmodified mRNA Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | N1-Methyl ara-uridine |           |
| Cat. No.:            | B12404889             | Get Quote |

The advent of mRNA vaccines has revolutionized the landscape of vaccinology. A key innovation in many successful mRNA platforms is the substitution of uridine with N1-methylpseudouridine ( $m1\Psi$ ), a modification designed to enhance protein expression and reduce innate immunogenicity. This guide provides an in-depth, in vivo comparison of  $m1\Psi$ -modified and unmodified mRNA vaccines, supported by experimental data, to inform researchers, scientists, and drug development professionals.

## **Data Presentation: A Comparative Analysis**

The following tables summarize key findings from head-to-head in vivo studies, offering a quantitative comparison of the immunological and protective profiles of m1Ψ-modified and unmodified mRNA vaccines.

Table 1: Immunogenicity and Efficacy in Non-Human Primates (HIV-1 Gag Antigen)



| Parameter                             | Unmodified mRNA<br>(160 µg) | m1Ψ-modified<br>mRNA (400 μg) | m1Ψ-modified<br>mRNA (800 μg) |
|---------------------------------------|-----------------------------|-------------------------------|-------------------------------|
| Peak Gag-specific IgG<br>Titer (ED50) | Similar to m1Ψ groups       | Similar to unmodified group   | Similar to unmodified group   |
| Gag-specific CD4+ T-cell Response     | Similar to m1Ψ groups       | Similar to unmodified group   | Similar to unmodified group   |
| Gag-specific CD8+ T-cell Response     | Similar to m1Ψ groups       | Similar to unmodified group   | Similar to unmodified group   |

Data synthesized from Engstrand O, et al. Mol Ther Nucleic Acids. 2023.

Table 2: Innate Immune Response in Non-Human Primates (Cytokine Profile at 24h Post-Vaccination)

| Cytokine | Unmodified mRNA (160 μg) | m1Ψ-modified mRNA (400<br>μg & 800 μg) |
|----------|--------------------------|----------------------------------------|
| IFN-α    | Higher Induction         | Lower Induction                        |
| IL-7     | Higher Induction         | Lower Induction                        |
| IL-6     | Lower Induction          | Higher Induction                       |
| TNF      | Similar Induction        | Similar Induction                      |

Data synthesized from Engstrand O, et al. Mol Ther Nucleic Acids. 2023.

Table 3: Immunogenicity and Efficacy in Rodents (Andes Virus Gn/Gc Antigen)



| Parameter                                           | Unmodified mRNA                    | m1Ψ-modified mRNA                      |
|-----------------------------------------------------|------------------------------------|----------------------------------------|
| Germinal Center (GC)<br>Response (Mice)             | Similar to m1Ѱ group               | Slightly greater than unmodified group |
| Interferon Response in GC B-cells (Mice)            | Present                            | Absent                                 |
| Glycoprotein-binding Antibody Titer (Hamsters)      | Greater than m1Ψ group             | Lower than unmodified group            |
| ANDV-neutralizing Antibody Titer (Hamsters)         | Similar to m1Ѱ group               | Similar to unmodified group            |
| Protection against lethal ANDV challenge (Hamsters) | 100% survival (at 5μg and<br>25μg) | 100% survival (at 25μg)                |

Data synthesized from Kuzmin IV, et al. Nat Commun. 2024.

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols from the key comparative studies cited.

#### Non-Human Primate Study (HIV-1 Gag Antigen)

- Vaccine Constructs: Both vaccines encoded the HIV-1 Gag protein. The unmodified mRNA was sequence-codon-optimized. The modified mRNA incorporated m1Ψ in place of uridine.
   Both mRNA types were encapsulated in lipid nanoparticles (LNPs).
- Animal Model: Rhesus macaques were used for this study.
- Immunization Schedule: Animals were immunized intramuscularly five times at two-week intervals, followed by a final boost at week 27.
- Dosage: The unmodified mRNA group received 160 μg per dose, while the m1Ψ-modified mRNA groups received either 400 μg or 800 μg per dose.
- Immunological Assays:



- Antibody Response: Gag-specific IgG titers in plasma were measured by ELISA.
- T-cell Response: Gag-specific CD4+ and CD8+ T-cell responses were assessed by flow cytometry for intracellular cytokine staining.
- Innate Immune Response: Plasma cytokine and chemokine concentrations were measured at 24 hours post-vaccination using a multiplex immunoassay.

### Rodent Study (Andes Virus Gn/Gc Antigen)

- Vaccine Constructs: Both vaccines encoded the Andes virus (ANDV) glycoprotein precursor (GPC). The unmodified mRNA contained standard uridine (U-mRNA), while the modified mRNA contained m1Ψ (m1Ψ-mRNA). Both were LNP-formulated.
- Animal Models: Female mice and female Syrian hamsters were used.
- Immunization Schedule:
  - Mice: A prime-boost regimen was administered.
  - Hamsters: Two doses of the vaccine were administered on days 0 and 21.
- Immunological and Efficacy Assays:
  - Germinal Center Response (Mice): Germinal center B-cell responses in lymph nodes were analyzed using single-cell RNA and BCR sequencing.
  - Antibody Response (Hamsters): Gn/Gc-binding antibody titers and ANDV-neutralizing antibody titers were measured.
  - Protective Efficacy (Hamsters): Vaccinated hamsters were challenged with a lethal dose of ANDV 21 days after the boost, and survival was monitored.

# Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow.













Click to download full resolution via product page

To cite this document: BenchChem. [In Vivo Showdown: m1Ψ-Modified vs. Unmodified mRNA Vaccines]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12404889#in-vivo-comparison-of-m1-and-unmodified-mrna-vaccines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com